alpha-(4-(6-Methyl-2-benzothiazolyl)phenylimino)-O-cresol
Overview
Description
Alpha-(4-(6-Methyl-2-benzothiazolyl)phenylimino)-O-cresol is a chemical compound with significant applications in various scientific fields. This compound is known for its unique structure and reactivity, making it a valuable substance in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(4-(6-Methyl-2-benzothiazolyl)phenylimino)-O-cresol typically involves the reaction of 6-methyl-2-benzothiazolylphenylamine with O-cresol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the imino group.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions that ensure high purity and yield. The process involves the use of large-scale reactors and precise temperature and pressure control to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Alpha-(4-(6-Methyl-2-benzothiazolyl)phenylimino)-O-cresol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, alpha-(4-(6-Methyl-2-benzothiazolyl)phenylimino)-O-cresol is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In biological research, the compound is utilized in the study of enzyme inhibition and as a potential therapeutic agent for various diseases.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs for treating infections and inflammatory conditions.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which alpha-(4-(6-Methyl-2-benzothiazolyl)phenylimino)-O-cresol exerts its effects involves the interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.
Comparison with Similar Compounds
Benzothiazole derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Phenylimino derivatives: These compounds also contain the phenylimino group but have different aromatic rings and substituents.
Uniqueness: Alpha-(4-(6-Methyl-2-benzothiazolyl)phenylimino)-O-cresol is unique due to its specific combination of the benzothiazole and phenylimino groups, which contribute to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]iminomethyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c1-14-6-11-18-20(12-14)25-21(23-18)15-7-9-17(10-8-15)22-13-16-4-2-3-5-19(16)24/h2-13,24H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTLSVIHPFXUNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=CC4=CC=CC=C4O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82654-96-4 | |
Record name | ALPHA-(4-(6-METHYL-2-BENZOTHIAZOLYL)PHENYLIMINO)-O-CRESOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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